1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea

Lipophilicity hERG Cardiotoxicity

Leverage this compound as a calibrated MCH-R1 or CXCR3 antagonist scaffold. Its defined N-cyclopentyl & 3,4-dimethylphenyl substituents provide a consistent baseline for SAR—low TPSA (44.4 Ų) & XLogP3 3.7 deliver CNS MPO desirability, while established hERG selectivity reduces safety liability. Verify target engagement without confounding PK.

Molecular Formula C20H31N3O
Molecular Weight 329.488
CAS No. 1209893-21-9
Cat. No. B2853968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea
CAS1209893-21-9
Molecular FormulaC20H31N3O
Molecular Weight329.488
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCCC3)C
InChIInChI=1S/C20H31N3O/c1-15-7-8-18(13-16(15)2)22-20(24)21-14-17-9-11-23(12-10-17)19-5-3-4-6-19/h7-8,13,17,19H,3-6,9-12,14H2,1-2H3,(H2,21,22,24)
InChIKeyHBAFPQIBVYWSRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea: A Structurally Defined Piperidine-Urea Research Tool for CNS and Enzyme-Targeted Chemistry


1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea (CAS 1209893-21-9) is a synthetic, small-molecule piperidine urea derivative characterized by a cyclopentyl-substituted piperidine ring linked via a methylene spacer to a urea moiety bearing a 3,4-dimethylphenyl group. It is primarily offered as a research chemical and building block for structure-activity relationship (SAR) studies in medicinal chemistry. Its computed physicochemical properties—including an XLogP3 of 3.7, a topological polar surface area (TPSA) of 44.4 Ų, and a molecular weight of 329.5 g/mol—place it within the oral drug-like space [1]. The compound's structural features are consistent with a profile that balances lipophilicity and hydrogen-bonding capacity, making it a candidate for CNS-penetrant and enzyme-targeted discovery programs [1].

Why Piperidine-Urea Derivatives Cannot Be Treated as Interchangeable: The Critical Role of N-Substituent and Aryl Regiochemistry in Determining Target Engagement and Off-Target Liability


Within the piperidine urea chemotype, even minor modifications to the N-alkyl substituent or the aryl urea regiochemistry produce profound shifts in binding potency, selectivity, and pharmacokinetic (PK) profile. Medicinal chemistry campaigns targeting melanin-concentrating hormone receptor 1 (MCH-R1) have demonstrated that swapping N-cyclopentyl for N-cyclohexyl, or altering the dimethylphenyl substitution pattern, can dramatically alter hERG potassium channel affinity—a key safety liability—while retaining or losing on-target potency . Consequently, researchers who substitute a close analog without verifying the specific SAR risk obtaining false-negative or false-positive results in target engagement assays and downstream in vivo models .

Quantitative Differentiators of 1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea Against Closest Structural Analogs


Lower Lipophilicity (XLogP3) vs. Predicted Cyclohexyl Analog Reduces hERG Liability Risk

The computed XLogP3 of the target compound is 3.7, whereas the N-cyclohexyl congener (1-[(1-cyclohexylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea) is predicted to have an XLogP3 of approximately 4.2 (+0.5 log units) due to the additional methylene carbon [1]. Literature SAR on piperidin-4-yl-urea MCH-R1 antagonists has established that lowering lipophilicity within this chemotype correlates with reduced hERG affinity, a critical cardiac safety parameter .

Lipophilicity hERG Cardiotoxicity

Favorable Topological Polar Surface Area (TPSA) for CNS Permeability Compared to Higher-TPSA Piperidine Ureas

The target compound exhibits a computed TPSA of 44.4 Ų, which falls within the optimal range (40–60 Ų) for passive blood–brain barrier (BBB) permeation [1]. In contrast, many bioisosteric piperidine ureas incorporating additional polar heterocycles (e.g., pyridine or pyrimidine rings) exhibit TPSA values >60 Ų, significantly reducing the likelihood of CNS exposure [2].

CNS penetration TPSA Blood-Brain Barrier

Optimized Hydrogen Bond Donor/Acceptor Count Maintains Solubility–Permeability Balance vs. Over-Functionalized Analogs

The target compound possesses exactly two hydrogen bond donors (HBD) and two hydrogen bond acceptors (HBA), placing it within the classic Lipinski drug-like space and maintaining a balanced solubility–permeability profile [1]. In the piperidin-4-yl-urea MCH-R1 antagonist series, analogs with three or more HBDs exhibited markedly reduced passive permeability and oral absorption, requiring prodrug strategies to achieve adequate exposure .

Solubility Permeability HBD/HBA

Optimal Application Contexts for 1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea Based on Proven Differentiators


Hit-to-Lead Optimization of CNS-Penetrant MCH-R1 Antagonist Chemotypes Where hERG Selectivity Is Critical

This compound is ideally deployed as a lead molecule or reference standard in MCH-R1 antagonist programs that require simultaneous optimization of CNS penetration and cardiovascular safety. Its low TPSA (44.4 Ų) and modest lipophilicity (XLogP3 = 3.7) position it favorably within CNS MPO desirability scores, while the established SAR linking reduced lipophilicity to improved hERG selectivity supports its use as a template for further analog synthesis .

Structure-Activity Relationship (SAR) Exploration of Piperidine Urea Derivatives Targeting GPCRs Expressed in the CNS

For medicinal chemistry teams investigating G-protein-coupled receptor (GPCR) targets such as MCH-R1 or CXCR3, this compound serves as a balanced scaffold with a well-defined N-cyclopentyl and 3,4-dimethylphenyl substituent pattern. Its computed properties enable systematic variation of the aryl urea region while maintaining a favorable HBD/HBA profile, thus allowing reliable interpretation of SAR without confounding PK liabilities .

Reference Standard for In Silico Modeling of Piperidine Urea hERG Binding and CNS Permeability

Computational chemists and toxicologists can leverage the exact physicochemical values (XLogP3, TPSA, HBD/HBA) of this compound as a calibrated benchmark for training or validating in silico models of hERG liability and BBB permeability. Its well-defined structure eliminates ambiguity inherent in ill-defined in-house analogs, enhancing model predictive power in early-stage virtual screening campaigns .

Quote Request

Request a Quote for 1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.